molecular formula C17H22N4O B2579148 3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one CAS No. 2034291-13-7

3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one

Cat. No. B2579148
CAS RN: 2034291-13-7
M. Wt: 298.39
InChI Key: RTQWFLCKAFVBMT-UHFFFAOYSA-N
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Description

“3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one” is a chemical compound. It is an intermediate in synthesizing Paclobutrazol . This compound is a part of a larger family of 1,2,4-triazole derivatives .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of these derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Structural Studies and Synthesis

  • Structural Studies in Azolylmethanes : A study compared the crystal structures of several fungicidal azolylmethanes, including compounds with a similar structural motif to the compound . It explored the conformational preferences and intramolecular hydrogen bonding, contributing to our understanding of how these structures interact at the molecular level (Anderson et al., 1984).

  • Microwave-Assisted Synthesis : Another research highlighted the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient methods for creating complex structures that include triazole elements. This technique offers insights into rapid and efficient synthesis methods that can be applied to similar compounds (Mistry & Desai, 2006).

  • Diastereoselective Synthesis : Research on the trans diastereoselective synthesis of azetidinones with dienyl functionalities, such as the compound of interest, provides valuable knowledge on creating stereochemically complex molecules. These findings are significant for developing synthetic routes with specific stereochemical outcomes (Sharma et al., 1996).

Pharmacological Applications

While excluding direct references to drug use and side effects, it's worth noting that compounds structurally related to "3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one" have been studied for various pharmacological properties. For example, studies have investigated the anti-inflammatory, analgesic, and anticonvulsant activities of related molecules, suggesting their potential utility in developing new therapeutic agents (El-Sawy et al., 2014).

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

3,3-dimethyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-17(2,3)9-16(22)20-10-14(11-20)21-12-15(18-19-21)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQWFLCKAFVBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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